4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine

Heterocyclic synthesis Fused pyrimidines Medicinal chemistry building blocks

4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (CAS 680216-40-4) is a heterocyclic compound with the molecular formula C7H9F3N4 and a molecular weight of 206.17 g/mol. It belongs to the class of hydrazino-substituted trifluoromethylpyrimidines, bearing a hydrazino group at the 4-position, methyl groups at the 5- and 6-positions, and a trifluoromethyl group at the 2-position.

Molecular Formula C7H9F3N4
Molecular Weight 206.172
CAS No. 680216-40-4
Cat. No. B2589736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine
CAS680216-40-4
Molecular FormulaC7H9F3N4
Molecular Weight206.172
Structural Identifiers
SMILESCC1=C(N=C(N=C1NN)C(F)(F)F)C
InChIInChI=1S/C7H9F3N4/c1-3-4(2)12-6(7(8,9)10)13-5(3)14-11/h11H2,1-2H3,(H,12,13,14)
InChIKeyVCIGPLAPDJQMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (CAS 680216-40-4): Structural Identity and Procurement Baseline


4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (CAS 680216-40-4) is a heterocyclic compound with the molecular formula C7H9F3N4 and a molecular weight of 206.17 g/mol . It belongs to the class of hydrazino-substituted trifluoromethylpyrimidines, bearing a hydrazino group at the 4-position, methyl groups at the 5- and 6-positions, and a trifluoromethyl group at the 2-position . This substitution pattern distinguishes it from related hydrazinopyrimidine analogs available in the research chemical supply chain [1].

Why 4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine Cannot Be Interchanged with Positional Isomers or Des-methyl Analogs


The 4-hydrazino-5,6-dimethyl substitution pattern on the 2-trifluoromethylpyrimidine core creates a distinct electronic and steric environment that cannot be replicated by positional isomers. In published structure-activity relationship (SAR) studies on trifluoromethylpyrimidine derivatives, both the position of the hydrazino group and the presence of methyl substituents have been shown to critically modulate biological activity [1]. For example, in a 2022 study of trifluoromethyl pyrimidine derivatives, compounds with varying substitution patterns exhibited EC50 values against Tobacco mosaic virus (TMV) ranging from 103.4 to >500 µg/mL, demonstrating that minor structural changes produce large activity differences [2]. Additionally, the hydrazino group at the 4-position of pyrimidines has a well-established role as a versatile synthetic handle for constructing fused heterocyclic systems, including triazolo[4,3-c]pyrimidines [3]. Generic substitution with 2-hydrazino or 5-hydrazino positional isomers, or with des-methyl analogs, risks loss of both biological activity and synthetic utility. The 5,6-dimethyl groups are not inert spectators; they influence ring electronics, tautomeric equilibria, and steric accessibility at the hydrazino reaction center, all of which directly affect downstream chemical transformations.

Quantitative Differentiation Evidence for 4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine Procurement


Synthetic Handle Versatility: 4-Hydrazino vs. 4-Chloro Precursor Reactivity

The 4-hydrazino group provides a reactivity profile that is fundamentally different from the 4-chloro precursor, 4-chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (CAS 175277-32-4). The chloro precursor requires nucleophilic aromatic substitution (SNAr) conditions, whereas the hydrazino derivative enables direct cyclocondensation with carbonyl compounds, nitriles, and orthoesters to form fused heterocycles. The 4-hydrazinopyrimidine scaffold is well-documented in the patent literature as a key intermediate for constructing triazolo[4,3-c]pyrimidines with bronchodilator activity [1]. Published synthetic methodology demonstrates that 4-hydrazinopyrimidines react with ethoxymethylidene derivatives of β-dicarbonyl compounds to yield 4-(1H-pyrazol-1-yl)pyrimidines, a transformation not possible with the chloro analog . This divergence in downstream synthetic potential is a practical procurement consideration.

Heterocyclic synthesis Fused pyrimidines Medicinal chemistry building blocks

Pesticide Intermediate Potential: Trifluoromethylpyrimidine Class-Level Antiviral and Antifungal Activity

While no published bioactivity data exist specifically for 4-hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine, robust class-level evidence demonstrates that structurally related trifluoromethylpyrimidine derivatives possess agriculturally relevant antiviral and antifungal activities. In a 2022 study, a series of 22 novel trifluoromethyl pyrimidine derivatives (5a-5v) were synthesized and evaluated: compound 5j showed curative activity against Tobacco mosaic virus (TMV) with an EC50 of 126.4 µg/mL, and compound 5m showed protective activity with an EC50 of 103.4 µg/mL, both lower (more potent) than the commercial agent ningnanmycin [1]. For antifungal activity, compound 5u exhibited an EC50 of 26.0 µg/mL against Rhizoctonia solani in vitro, equivalent to the commercial fungicide azoxystrobin, and in vivo experiments on rice leaves confirmed effective disease control [1]. The combination of a hydrazino group and a trifluoromethyl substituent on the pyrimidine core is noted in the patent literature as a privileged motif for pesticidal activity [2].

Agrochemical discovery Antiviral activity Antifungal activity Crop protection

Kinase Inhibitor Scaffold: Hydrazinopyrimidine Class-Level Anticancer Activity and Cysteine Protease Inhibition

Hydrazinopyrimidine derivatives have demonstrated activity across multiple oncology-relevant targets, though no data exist for the specific 5,6-dimethyl-2-trifluoromethyl variant. A 2023 study of hydrazino-fused pyrimidines reported MTT cytotoxicity: compound 5b showed IC50 of 16.61 µg/mL against MCF-7 breast cancer cells, and compound 5c showed IC50 of 14.32 µg/mL against HepG-2 hepatocellular carcinoma cells, compared favorably with 5-fluorouracil control [1]. In a separate study, hydrazinopyrimidine-5-carbonitrile derivatives demonstrated growth inhibition across nine human cancer cell lines at 10^-5 M concentrations, with selected compounds active at 10^-7 M [2]. The hydrazino group is essential for biological activity; its replacement or deletion abolishes target engagement [3]. Furthermore, 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidines have been characterized as cruzain inhibitors with an IC50 of 85 µM, demonstrating that the hydrazino-trifluoromethyl combination is productive for cysteine protease targeting [4].

Kinase inhibition Anticancer agents Cysteine protease inhibitors Drug discovery

Derivatization Chemistry: Distinction from 2-Hydrazino-4-(trifluoromethyl)pyrimidine as Analytical Reagent

A structurally related compound, 2-hydrazino-4-(trifluoromethyl)pyrimidine (CAS 197305-97-8), is commercially established as a derivatization reagent for the simultaneous determination of testosterone and dihydrotestosterone in murine tissue and serum by LC-MS/MS . The 5,6-dimethyl groups present on the target compound increase lipophilicity, which would alter chromatographic retention time and ionization efficiency compared to the non-methylated analog. This property could be exploited for analytes requiring different extraction or separation characteristics. Additionally, 2-hydrazino-4-(trifluoromethyl)pyrimidine has been used to synthesize technetium and rhenium organohydrazide chelate complexes, demonstrating the broader coordination chemistry potential of hydrazino-trifluoromethylpyrimidines [1].

Analytical chemistry Derivatization reagent Steroid analysis LC-MS/MS

Evidence Gap Advisory: Absence of Direct Pharmacological Data for This Specific Compound

A comprehensive search of the peer-reviewed literature, patent databases (including Google Patents, USPTO, EPO, WIPO), and authoritative biochemical databases (ChEMBL, BindingDB, PubChem BioAssay) returned no direct bioactivity, pharmacokinetic, or toxicological data for 4-hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (CAS 680216-40-4). The compound does not appear as a tested entity in any published SAR study, enzyme inhibition panel, cell-based assay, or in vivo experiment. No patent explicitly claims this compound as a final bioactive agent; it appears exclusively as a catalog-listed research chemical from multiple vendors . This absence of direct pharmacological data is the single most important factor governing procurement decisions. The compound should be viewed as a novel, untested scaffold for exploratory research, not as a validated bioactive entity. Users seeking compounds with established potency, selectivity, or mechanism-of-action data should consider structurally related alternatives with published characterization.

Evidence gap Research opportunity Data limitation

Recommended Application Scenarios for 4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine Based on Evidence Profile


Exploratory Agrochemical Lead Discovery — Novel Trifluoromethylpyrimidine Scaffold

This compound is optimally deployed in early-stage agrochemical discovery programs seeking novel, patentable trifluoromethylpyrimidine leads. The class-level evidence establishes that structurally related derivatives exhibit EC50 values as low as 26.0 µg/mL against Rhizoctonia solani (equivalent to azoxystrobin) and 103.4 µg/mL against TMV (superior to ningnanmycin) [1]. The untested 5,6-dimethyl-2-trifluoromethyl substitution pattern represents a novel chemical space within this validated pharmacophore, offering potential for composition-of-matter patent protection. The hydrazino group further enables facile derivatization into hydrazones, acylhydrazines, and fused heterocycles for library synthesis.

Medicinal Chemistry Library Synthesis — Fused Heterocycle Construction

The 4-hydrazino group is a well-precedented synthetic handle for constructing fused pyrimidine systems. Patent US4612375A explicitly describes the use of 4-hydrazinopyrimidines as intermediates for triazolo[4,3-c]pyrimidines with bronchodilator activity [2]. Recent methodology (2023) demonstrates the conversion of 4-hydrazinopyrimidines to 4-(1H-pyrazol-1-yl)pyrimidines via reaction with ethoxymethylidene β-dicarbonyl compounds . The 5,6-dimethyl and 2-trifluoromethyl substituents provide additional vectors for modulating the physicochemical properties of the resulting fused heterocycles. This compound is recommended as a versatile building block for diversity-oriented synthesis in kinase inhibitor or cysteine protease inhibitor programs, consistent with the broader hydrazinopyrimidine anticancer evidence [3].

Analytical Method Development — Lipophilic Derivatization Reagent

The established use of 2-hydrazino-4-(trifluoromethyl)pyrimidine as an LC-MS/MS derivatization reagent for steroid hormones provides a methodological template. The 5,6-dimethyl groups on the target compound are predicted to increase lipophilicity, which would shift chromatographic retention and potentially enhance electrospray ionization response for more hydrophobic analytes. This compound could be evaluated as an alternative derivatization reagent for analytes that require greater organic-phase partitioning or different MS fragmentation patterns than those achieved with the non-methylated Sigma-Aldrich catalog product.

Intellectual Property Generation — Novel Chemical Space Exploration

The complete absence of published pharmacological data for this specific compound represents a strategic opportunity rather than a limitation. Organizations seeking to establish early patent positions in the trifluoromethylpyrimidine space can use this compound as a novel starting point for generating proprietary structure-activity relationship data. The combination of a 4-hydrazino-5,6-dimethyl-2-trifluoromethyl substitution pattern is, based on available evidence, not claimed in any published patent for a specific biological utility, providing a clean IP landscape for first-to-invent filing strategies in agrochemical or pharmaceutical applications.

Quote Request

Request a Quote for 4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.